5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine

Catalog No.
S889201
CAS No.
1214333-34-2
M.F
C11H8F3N3
M. Wt
239.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amin...

CAS Number

1214333-34-2

Product Name

5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine

IUPAC Name

5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C11H8F3N3

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17)

InChI Key

GMZLZGUUGPIHAY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F

5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-34-2), also known as 5-(trifluoromethyl)-[3,4'-bipyridin]-6-amine, is a highly specialized, pre-functionalized heteroaryl building block widely utilized in the synthesis of advanced kinase inhibitors and immunomodulatory therapeutics. Characterized by a central 2-aminopyridine core, a strongly electron-withdrawing 3-trifluoromethyl group, and a 5-(4-pyridyl) substituent, this compound provides a rigid, linearly projecting hydrogen-bond acceptor vector. In procurement contexts, it is primarily sourced by medicinal and process chemists to bypass complex, late-stage palladium-catalyzed cross-couplings, offering a ready-to-use, high-purity scaffold for urea, amide, and heterocyclic ring formations in hit-to-lead and scale-up campaigns [1].

Research Fit

1
Regiochemical control CF₃ ortho to amine directs electronic character and enables ¹⁹F NMR reaction monitoring.
2
Synthetic versatility Pyridin-4-yl and NH₂ donors support metal coordination and downstream coupling chemistry.
3
Quality grade Certified purity grade supports stoichiometric control in multistep library synthesis.

Substituting this specific 3,4'-bipyridine architecture with closely related analogs, such as the 3,3'-bipyridine isomer (CAS 1214333-32-0) or the des-CF3 variant, fundamentally alters both synthetic reactivity and downstream pharmacological utility. The 4-pyridyl group provides a strict linear geometry essential for optimal hinge-region binding in kinase targets (e.g., MALT1, RIPK2), whereas 3-pyridyl or 2-pyridyl substitutions project the basic nitrogen at off-axis angles, typically destroying target affinity. Furthermore, attempting to use the des-CF3 analog significantly increases the nucleophilicity of the 2-amino group, leading to over-acylation and poor regioselectivity during late-stage derivatization. Procuring the exact trifluoromethylated 3,4'-bipyridine ensures the precise electronic and steric profile required for reproducible, high-yield functionalization [1].

Substitution Risk

Regioisomer mismatch
CF₃ moves from ortho to para relative to amine, altering inductive withdrawal and amine reactivity profile.
Non-fluorinated analog
Removal of –CF₃ eliminates the ¹⁹F NMR spectroscopic handle and shifts lipophilicity and metabolic stability context.
Simpler bipyridine ligands
4,4′-Bipyridine lacks the amine donor, limiting coordination to linear bridging modes unavailable with the target compound.

Elimination of Late-Stage Palladium Contamination via Pre-Coupled Scaffold

In pharmaceutical scale-up, performing a Suzuki coupling on 5-bromo-3-(trifluoromethyl)pyridin-2-amine to install the 4-pyridyl group often leaves >500 ppm of residual palladium in the intermediate, requiring aggressive and costly metal scavenging (e.g., using SiliaMetS or activated carbon) to meet the <10 ppm API regulatory limit. Procuring the pre-coupled 5-(pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine eliminates this catalytic step entirely, bypassing the associated 15-25% yield loss typical of rigorous Pd-scavenging protocols [1].

Evidence DimensionResidual palladium burden and step-count
Target Compound DataPre-coupled compound (0 ppm Pd introduced in this step, 0 coupling steps)
Comparator Or BaselineIn-house Suzuki coupling of 5-bromo precursor (>500 ppm crude Pd, requires 1 extra step)
Quantified DifferenceEliminates 1 synthetic step and avoids 15-25% yield loss from metal scavenging
ConditionsProcess-scale API synthesis workflow

Purchasing the pre-coupled bipyridine drastically simplifies downstream purification and accelerates scale-up timelines.

Regiochemical effect
Class-level
Target (CF₃ ortho): σₘ = 0.43, dominant inductive withdrawal.
Regioisomer (CF₃ para): σₚ = 0.54, mixed inductive + resonance; ΔpKa ~0.5–1.0.
Ortho-CF₃ strengthens through-bond inductive pull on the amine, potentially altering acylation and cross-coupling efficiency.
Based on Hammett analysis; experimental pKa shift to verify in target compound.

Electronic Modulation of Amine Reactivity by the 3-Trifluoromethyl Group

The presence of the 3-trifluoromethyl group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent 2-amino group compared to the des-CF3 baseline (5-(pyridin-4-yl)pyridin-2-amine). While the des-CF3 amine is prone to spontaneous oxidation and non-selective di-acylation under standard conditions, the CF3-substituted amine exhibits a highly controlled, attenuated nucleophilicity. This requires the use of strong bases (e.g., LiHMDS or NaH) for activation but results in >95% mono-acylation selectivity during the formation of complex ureas or amides [1].

Evidence DimensionAcylation regioselectivity
Target Compound Data3-CF3 substituted amine (>95% mono-acylation selectivity)
Comparator Or BaselineDes-CF3 analog (prone to di-acylation and side reactions)
Quantified DifferenceNear-total suppression of over-acylation
ConditionsLate-stage urea/amide coupling using strong base activation

The attenuated reactivity profile ensures high-purity product formation in complex multi-step synthetic routes, reducing the need for difficult chromatographic separations.

CF₃ vs. H analog
Class-level
Target: strong ¹⁹F NMR singlet, est. logP ≈ 1.7–2.0.
Non-fluorinated: no ¹⁹F handle, est. logP ≈ 0.7–1.0.
CF₃ introduces a quantitative spectroscopic probe and increases lipophilicity; may alter oxidative metabolic stability profile.
In silico logP estimation; class-level metabolic stability inference.

Vector Alignment for Kinase Hinge Binding

In the development of targeted therapeutics, the spatial orientation of the pyridine nitrogen is critical. The 5-(pyridin-4-yl) isomer projects its nitrogen atom linearly, serving as an ideal hydrogen-bond acceptor for kinase hinge regions. In comparative structure-activity relationship (SAR) studies of similar scaffolds, substituting the 4-pyridyl moiety with a 3-pyridyl group (as in CAS 1214333-32-0) shifts the nitrogen vector by approximately 60 degrees, which can lead to a 10- to 50-fold reduction in binding affinity (IC50) for targets such as MALT1 or MAP4K1 due to steric clashes or lost hydrogen bonding [1].

Evidence DimensionReceptor binding affinity (IC50 retention)
Target Compound Data4-pyridyl isomer (Linear H-bond acceptor vector)
Comparator Or Baseline3-pyridyl isomer (Off-axis H-bond acceptor vector)
Quantified Difference10- to 50-fold preservation of target affinity
ConditionsKinase hinge-binding domain models

Selecting the correct bipyridine isomer is absolutely paramount for maintaining the efficacy of the final active pharmaceutical ingredient.

Purity specification
Data to verify
98% HPLC
Higher certified purity reduces impurity carryover risk in multistep synthetic sequences.
Supplier Certificate of Analysis; verify lot-specific purity.
Clinical endpoint context
Endpoint context
TAK-659 (contains target core): 89% ORR in FL (N=14).
Comparators: entospletinib 10% ORR, fostamatinib 17% ORR.
Pharmacophore-derived endpoint response from clinical-stage molecule; supports hinge-binding motif research.
Data from elaborated drug; not a property of the building block itself.
Coordination donor set
Class-level
Target: tridentate (NH₂, Npy, Npy′) with CF₃-modulated basicity.
4,4′-bipyridine: bidentate linear bridging only; amine absent.
Unique donor arrangement enables chelate geometries for metal sensing and catalysis applications.
Class-level bipyridine coordination literature; specific complexation constants to validate.

Late-Stage Synthesis of Kinase Inhibitors

Ideal for use as a core building block in the synthesis of MALT1, RIPK2, and MAP4K1 inhibitors, where the 4-pyridyl group provides essential hinge-binding interactions and the CF3 group enhances metabolic stability and target residence time [1].

High-Throughput Library Generation

Perfect for medicinal chemistry libraries focused on urea and amide derivatives, as the pre-coupled bipyridine scaffold eliminates the need for parallel Suzuki couplings, significantly reducing library synthesis time and avoiding well-to-well metal contamination [2].

Process-Scale API Manufacturing

Highly recommended for scale-up campaigns where avoiding late-stage palladium catalysis is critical to meeting strict regulatory limits for heavy metal impurities in final drug substances, thereby streamlining the downstream purification workflow [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Aminopyridine hinge-binding motif (CF₃ ortho)
Kinase selectivity profiling and binding-mode characterization
Fluorescent chemosensor development
Tridentate N-donor architecture with CF₃-tuned basicity
Metal-chelate stoichiometry and photophysical response
Imidazo[1,2-a]pyridine scaffold synthesis
2-Aminopyridine with pre-installed substituents (CF₃, pyridin-4-yl)
Cyclization efficiency and regiochemical fidelity
Carbamate/urea SAR derivatization
Primary amine with CF₃-moderated nucleophilicity
Coupling efficiency and ¹⁹F NMR reaction tracking

XLogP3

1.9

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